molecular formula C11H15NO2S B15081411 S-(4-methylbenzyl)cysteine

S-(4-methylbenzyl)cysteine

Cat. No.: B15081411
M. Wt: 225.31 g/mol
InChI Key: QOAPFSZIUBUTNW-UHFFFAOYSA-N
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Description

S-(4-methylbenzyl)cysteine: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of di-tert-butyl dicarbonate to protect the amino group, and subsequent reaction with 4-methylbenzyl bromide to introduce the 4-methylbenzyl group .

Industrial Production Methods: Industrial production methods for S-(4-methylbenzyl)cysteine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: S-(4-methylbenzyl)cysteine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfides, while reduction can yield the corresponding thiol .

Scientific Research Applications

Chemistry: In chemistry, S-(4-methylbenzyl)cysteine is used as a building block for the synthesis of peptides and proteins. It serves as a protecting group for cysteine residues, preventing unwanted side reactions during peptide synthesis .

Biology: In biological research, this compound is used to study the role of cysteine residues in protein structure and function. It is also used in the development of cysteine-based inhibitors for various enzymes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design of drugs that target cysteine residues in proteins, such as protease inhibitors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of S-(4-methylbenzyl)cysteine involves its interaction with cysteine residues in proteins. The 4-methylbenzyl group can form covalent bonds with the thiol group of cysteine, leading to the modification of protein structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

  • S-(4-chlorobenzyl)cysteine
  • S-(4-bromobenzyl)cysteine
  • S-(4-methoxybenzyl)cysteine

Comparison: S-(4-methylbenzyl)cysteine is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical properties compared to other similar compounds. For example, the 4-methyl group can influence the compound’s reactivity and stability, making it more suitable for certain applications in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAPFSZIUBUTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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